molecular formula C12H10INO2 B377287 N-(furan-2-ylmethyl)-4-iodobenzamide CAS No. 329209-85-0

N-(furan-2-ylmethyl)-4-iodobenzamide

Cat. No.: B377287
CAS No.: 329209-85-0
M. Wt: 327.12g/mol
InChI Key: ADFIGDSLXXFDCK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-iodobenzamide is an organic compound that features a furan ring and an iodinated benzamide moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of the furan ring with the functional versatility of the iodinated benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the iodinated benzamide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-iodobenzamide is unique due to the presence of both a furan ring and an iodinated benzamide group. This combination provides a distinct set of chemical reactivities and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIGDSLXXFDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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